molecular formula C14H18BrNO5S B513037 1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 732271-70-4

1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B513037
CAS No.: 732271-70-4
M. Wt: 392.27g/mol
InChI Key: CXVQHCCZKVSLJX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group The presence of a bromine atom and an ethoxy group on the benzene ring further enhances its chemical properties

Preparation Methods

The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

732271-70-4

Molecular Formula

C14H18BrNO5S

Molecular Weight

392.27g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C14H18BrNO5S/c1-2-21-12-4-3-11(15)9-13(12)22(19,20)16-7-5-10(6-8-16)14(17)18/h3-4,9-10H,2,5-8H2,1H3,(H,17,18)

InChI Key

CXVQHCCZKVSLJX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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